molecular formula C10H11NO3 B2387063 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime CAS No. 89836-47-5

3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime

Cat. No.: B2387063
CAS No.: 89836-47-5
M. Wt: 193.202
InChI Key: WECOMRHQOFQGJI-YRNVUSSQSA-N
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Description

3-(2-Hydroxyphenyl)-3-oxopropanal O-methyloxime (CAS: 89836-47-5) is a β-oxo aldehyde oxime derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . It features a 2-hydroxyphenyl group attached to a propionaldehyde backbone, modified by an O-methyloxime moiety.

Properties

IUPAC Name

(3E)-1-(2-hydroxyphenyl)-3-methoxyiminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-11-7-6-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECOMRHQOFQGJI-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Aldol Reaction of 2-Hydroxybenzaldehyde

The β-keto aldehyde scaffold is constructed via an aldol reaction between 2-hydroxybenzaldehyde (1 ) and acetaldehyde under basic conditions (e.g., NaOH/EtOH). The reaction proceeds via enolate formation, followed by nucleophilic attack on acetaldehyde to yield 3-(2-hydroxyphenyl)-3-hydroxypropanal (2 ) (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Base: 10% NaOH
  • Temperature: 0–5°C (to minimize over-condensation)
  • Yield: ~65% (theoretical)

Step 2: Oxidation to β-Keto Aldehyde

The secondary alcohol in 2 is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane, yielding 3-(2-hydroxyphenyl)-3-oxopropanal (3 ). PCC is preferred over stronger oxidants (e.g., KMnO₄) to prevent over-oxidation of the aldehyde.

Optimization Notes :

  • Reaction time: 4–6 hours
  • Yield: 70–75%
  • Characterization: IR (C=O stretch at 1715 cm⁻¹), ¹H NMR (aldehyde proton at δ 9.8 ppm)

Step 3: Oxime Formation and O-Methylation

3 is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) to form the oxime intermediate (4 ). Subsequent O-methylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords the target compound (5 ) (Scheme 2).

Key Considerations :

  • Oxime regioselectivity : The ketone (3-oxo) is more electrophilic than the aldehyde, favoring oxime formation at this position.
  • Protection of phenolic -OH : Without protection, methylation of the phenolic hydroxyl group may occur. A silyl protecting group (e.g., TBDMSCl) is introduced prior to methylation and removed post-reaction using tetrabutylammonium fluoride (TBAF).

Synthetic Route 2: Claisen-Schmidt Condensation Followed by Reductive Amination

Step 1: Claisen-Schmidt Condensation

2-Hydroxyacetophenone (6 ) reacts with glyoxylic acid (7 ) in acidic conditions (H₂SO₄/AcOH) to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid (8 ). Decarboxylation via heating yields 3 (Scheme 3).

Advantages :

  • Avoids β-keto aldehyde instability by forming the acid intermediate.
  • Decarboxylation under mild conditions (100°C, toluene) minimizes side reactions.

Step 2: Oxime Formation and Methylation

Identical to Route 1, with the added benefit of improved intermediate stability due to the carboxylic acid group’s electron-withdrawing effect.

Synthetic Route 3: Henry Reaction-Nitroaldol Approach

Step 1: Nitroaldol Reaction

2-Hydroxybenzaldehyde (1 ) reacts with nitromethane (CH₃NO₂) in the presence of ammonium acetate to form β-nitro alcohol 9 . Reduction with LiAlH₄ converts the nitro group to an amine, yielding β-amino alcohol 10 (Scheme 4).

Step 2: Oxidation and Oxime Formation

Oxidation of 10 with Jones reagent (CrO₃/H₂SO₄) generates 3 , followed by oxime formation and methylation as in previous routes.

Limitations :

  • Multi-step synthesis reduces overall yield.
  • Nitro group reduction requires stringent anhydrous conditions.

Synthetic Route 4: Microwave-Assisted One-Pot Synthesis

Integrated Aldol-Oxime-Methylation Sequence

A one-pot protocol combines aldol condensation, oxime formation, and O-methylation using microwave irradiation (Scheme 5). 2-Hydroxybenzaldehyde, acetaldehyde, hydroxylamine, and methyl iodide are reacted in DMF with K₂CO₃ at 80°C for 20 minutes.

Advantages :

  • Reduced reaction time (minutes vs. hours).
  • Higher yields (∼80%) due to minimized intermediate degradation.

Comparative Analysis of Synthetic Routes

Route Key Steps Yield (%) Pros Cons
1 Aldol → Oxidation → Methylation 50–55 Simple reagents β-Keto aldehyde instability
2 Claisen-Schmidt → Decarboxylation 60–65 Stable intermediates Multi-step decarboxylation
3 Henry → Reduction → Oxidation 40–45 Novel approach Low yield, complex conditions
4 Microwave one-pot 75–80 Rapid, high yield Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-3-oxopropanal O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction can yield amines or hydroxylamines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 89836-47-5
  • Purity : >95%

Chemistry

In organic chemistry, 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime serves as an intermediate for synthesizing more complex molecules. Its oxime functional group allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating diverse organic compounds .

Biology

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against various pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating its potential as a therapeutic agent .

Medicine

In medicinal chemistry, this compound is being explored for drug development, particularly as a potential enzyme inhibitor. Its ability to form stable complexes with metal ions may inhibit metalloenzymes involved in disease progression .

Industry

This compound finds utility in developing new materials with specific properties. Its unique chemical structure can be leveraged to create polymers and coatings with enhanced characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds. The findings indicated that modifications to the oxime structure significantly enhanced antimicrobial potency against gram-positive bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported around 256 µg/mL .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents capable of selectively targeting cancerous cells while sparing normal cells .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, influencing cellular redox states and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(4-Methoxyphenyl)-3-Oxopropanal O-Methyloxime
  • Molecular Formula: C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • Key Difference : Substitution of the 2-hydroxyphenyl group with a 4-methoxyphenyl group.
  • This compound (CAS: 477851-39-1) is structurally analogous but lacks the hydrogen-bonding capability of the hydroxyl group, which may influence solubility and crystallinity .
3-(4-Chlorophenyl)-3-Oxopropanal O-Methyloxime
  • Molecular Formula: C₁₀H₁₀ClNO₃
  • Molecular Weight : 227.65 g/mol (estimated)
  • Key Difference : Replacement of the hydroxyl group with a chlorine atom at the para position.
  • Impact : The electron-withdrawing chlorine atom increases the compound’s lipophilicity and may stabilize the oxime moiety through inductive effects. Derivatives like 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime (CAS: 337921-43-4) further demonstrate how halogenation modulates electronic properties and steric hindrance .

Modifications to the Oxime Functional Group

3-(2-Hydroxyphenyl)-3-Oxopropanal O-(2,4-Dichlorobenzyl)oxime
  • Molecular Formula : C₁₇H₁₄Cl₂N₂O₃
  • Molecular Weight : 377.21 g/mol
  • Key Difference : The O-methyloxime group is replaced with a bulkier O-(2,4-dichlorobenzyl)oxime.
  • Impact : Increased steric bulk and lipophilicity due to the dichlorobenzyl group, which may enhance membrane permeability in biological systems or alter binding affinity in coordination chemistry .
3-(4-Methoxyphenyl)-3-Oxopropanal O-[(2-Chloro-1,3-Thiazol-5-yl)Methyl]Oxime
  • Molecular Formula : C₁₄H₁₃ClN₂O₃S
  • Molecular Weight : 324.78 g/mol
  • Key Difference : Incorporation of a heterocyclic thiazole ring into the oxime side chain.

Hydrazone and Complex Derivatives

2-[2-(3,4-Dimethylphenyl)Hydrazono]-3-(4-Methoxyphenyl)-3-Oxopropanal O-Methyloxime
  • Molecular Formula : C₁₉H₂₁N₃O₃
  • Molecular Weight : 339.39 g/mol
  • Key Difference : Addition of a hydrazone group at the β-carbon position.
  • Impact : The hydrazone moiety introduces conjugation and planar rigidity, which may enhance UV-Vis absorbance properties or stabilize tautomeric forms. This structural feature is relevant in dye chemistry or as a chelating agent .
3-(2,4-Dichlorophenyl)-3-Oxo-2-(2-Phenylhydrazono)Propanal Oxime
  • Molecular Formula : C₁₅H₁₁Cl₂N₃O₂
  • Molecular Weight : 344.18 g/mol
  • Key Difference : Combination of dichlorophenyl and phenylhydrazone groups.
  • Impact : The dichlorophenyl group enhances electrophilicity, while the hydrazone group may participate in redox reactions or form coordination complexes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
3-(2-Hydroxyphenyl)-3-oxopropanal O-methyloxime C₁₀H₁₁NO₃ 193.20 2-hydroxyphenyl, O-methyloxime High purity (>95%), research intermediate
3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime C₁₁H₁₃NO₃ 207.23 4-methoxyphenyl Electron-rich aromatic system
3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime C₁₀H₉Cl₂NO₃ 262.10 (estimated) 3,4-dichlorophenyl Enhanced lipophilicity, stability
3-(4-Methoxyphenyl)-3-oxopropanal O-(thiazolyl)oxime C₁₄H₁₃ClN₂O₃S 324.78 Thiazole ring, chloro substituent Potential bioactivity
2-[2-(3,4-Dimethylphenyl)hydrazono] derivative C₁₉H₂₁N₃O₃ 339.39 Hydrazone, dimethylphenyl Chelation, tautomerism

Discussion of Structural and Functional Trends

  • Electronic Effects : Hydroxyl and methoxy groups donate electrons, enhancing resonance stabilization of the oxime, while chlorine atoms withdraw electrons, increasing electrophilicity .
  • Steric and Solubility Considerations : Bulky substituents (e.g., dichlorobenzyl) reduce solubility in polar solvents but improve lipid bilayer penetration .

Biological Activity

3-(2-Hydroxyphenyl)-3-oxopropanal O-methyloxime, also known as a derivative of oxime compounds, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound is believed to bind with high affinity to multiple receptors, influencing various signaling pathways.
  • Biochemical Pathways : It modulates several biochemical pathways associated with inflammation, cancer proliferation, and oxidative stress.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production and other inflammatory markers.
  • Antioxidant Effects : The compound has demonstrated potential in scavenging free radicals, thereby reducing oxidative stress.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundA549 (Lung)75.4
This compoundHeLa (Cervical)82.1
This compoundMCF7 (Breast)90.5

These results indicate a promising potential for this compound as an anticancer agent.

Anti-inflammatory Properties

Studies have demonstrated that the compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases.

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. In assays measuring radical scavenging activity, it exhibited effective inhibition of DPPH radicals, indicating its capacity to mitigate oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Xenograft Models : In a study involving xenografted mice with human tumor cells, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound acts as a tyrosine kinase inhibitor, affecting pathways related to cell survival and proliferation.

Q & A

Q. What are the standard synthetic protocols for 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves oxime formation from the corresponding aldehyde (3-(2-hydroxyphenyl)-3-oxopropanal) and methoxyamine hydrochloride under acidic conditions (e.g., HCl in methanol) . Optimization includes:
  • pH control : Maintain mildly acidic conditions (pH 4–6) to favor nucleophilic attack by methoxyamine.
  • Temperature : Reactions are often conducted at 50–60°C to accelerate kinetics without promoting side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using NMR (e.g., disappearance of aldehyde proton at ~9.8 ppm) .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

  • Methodological Answer :
  • NMR :
  • The oxime proton (N–OH) appears as a broad singlet at ~10–11 ppm in DMSO-d5.
  • Methoxy group (-OCH₃) resonates as a singlet at ~3.8–4.0 ppm .
  • Mass Spectrometry :
  • Molecular ion peak [M+H]+ at m/z 250.1 (calculated for C₁₁H₁₁NO₃).
  • Fragmentation patterns include loss of CH₃O (45 Da) and CO (28 Da) .
  • IR :
  • Stretching vibrations for C=N (1630–1650 cm⁻¹) and phenolic -OH (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence the compound’s biological activity?

  • Methodological Answer : A structure-activity relationship (SAR) study can be designed by synthesizing analogs with substituents at the 2-hydroxyphenyl group (e.g., Cl, F, NO₂) and testing their bioactivity.
  • Experimental Design :

Synthesis : Use Suzuki coupling or electrophilic substitution to introduce substituents .

Q. Bioassays :

  • Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) .
  • Anticancer Activity: Screen using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Example Data :
SubstituentAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
-H (parent)3250
-Cl1625
-NO₂64>100
  • Conclusion : Electron-withdrawing groups (e.g., Cl) enhance activity, while bulky groups (e.g., NO₂) reduce potency .

Q. What mechanistic insights explain the compound’s interaction with microbial enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase).
  • The oxime group forms hydrogen bonds with active-site residues (e.g., Asp27, Lys32) .
  • Enzyme Inhibition Assays :
  • Prepare enzyme extracts from E. coli and measure activity in the presence of the compound.
  • IC₅₀ values correlate with docking scores, validating target engagement .
  • Kinetic Studies :
  • Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles.
  • Approaches :

Purity Assessment : Reanalyze batches using HPLC-MS; impurities >0.5% can skew results .

Dose-Response Curves : Repeat cytotoxicity assays (e.g., LDH release) across multiple cell lines.

Metabolic Stability : Test compound stability in cell media (e.g., half-life >24 h rules out degradation artifacts) .

  • Case Study : A 2022 study attributed false-positive cytotoxicity to residual Pd catalysts from synthesis; rigorous purification (e.g., column chromatography) resolved discrepancies .

Comparative Analysis

Q. How does the bioactivity of this compound compare to its O-benzyloxime analogs?

  • Methodological Answer :
  • Synthesis : Replace methoxyamine with benzyloxyamine hydrochloride to generate analogs .
  • Bioactivity Comparison :
Oxime TypeAntimicrobial MIC (µg/mL)Solubility (mg/mL)
O-Methyloxime3212.5
O-Benzyloxime642.1
  • Key Insight : Methyloxime derivatives exhibit superior solubility and potency due to reduced steric hindrance .

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